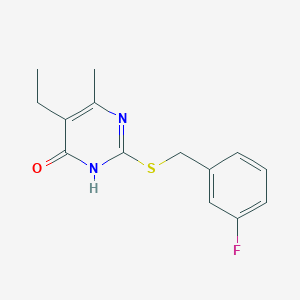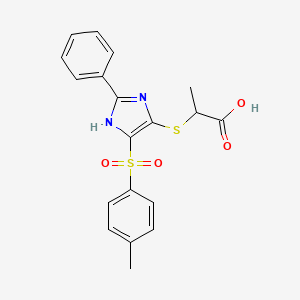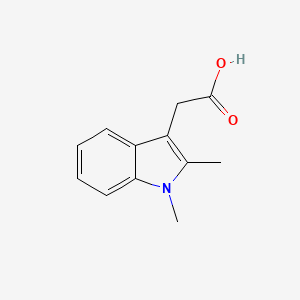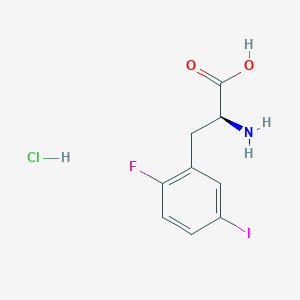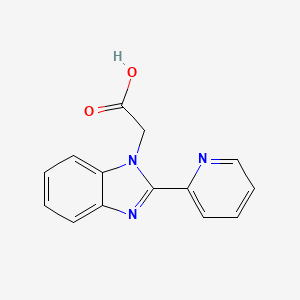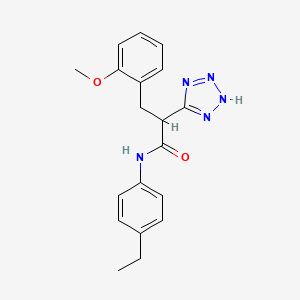
N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as EMA-401, is a novel drug candidate that is being studied for its potential use as a treatment for chronic pain. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials to determine its safety and efficacy in humans.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves the reaction of 4-ethylbenzoyl chloride with 2-methoxyphenylacetonitrile to form N-(4-ethylphenyl)-2-methoxyphenylacetamide. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring, followed by acylation with propanoyl chloride to form the final product.
Starting Materials
4-ethylbenzoyl chloride, 2-methoxyphenylacetonitrile, sodium azide, copper sulfate, propanoyl chloride
Reaction
Step 1: 4-ethylbenzoyl chloride is reacted with 2-methoxyphenylacetonitrile in the presence of a base such as triethylamine to form N-(4-ethylphenyl)-2-methoxyphenylacetamide., Step 2: The intermediate is then reacted with sodium azide and copper sulfate in a solvent such as DMF to form the tetrazole ring., Step 3: The tetrazole intermediate is then acylated with propanoyl chloride in the presence of a base such as triethylamine to form the final product, N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide.
作用機序
N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide blocks the activity of the angiotensin II type 2 receptor, which is found in sensory neurons and plays a key role in the development and maintenance of chronic pain. By inhibiting this receptor, N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide reduces the transmission of pain signals and can provide relief from chronic pain.
生化学的および生理学的効果
Studies have shown that N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This drug is also well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.
実験室実験の利点と制限
One advantage of N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is that it has shown efficacy in preclinical models of chronic pain, making it a promising candidate for further study. However, one limitation is that this drug has not yet been extensively tested in humans, and its safety and efficacy in clinical trials are still being evaluated.
将来の方向性
There are several potential future directions for the study of N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide. One area of interest is the development of new formulations or delivery methods that could improve the drug's efficacy or reduce the risk of adverse effects. Another potential direction is the exploration of N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide's potential use in other types of pain, such as inflammatory pain or cancer-related pain. Additionally, further research is needed to fully understand the mechanism of action of this drug and its potential interactions with other pain medications.
科学的研究の応用
N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to be effective in reducing pain in preclinical studies, particularly in models of neuropathic pain. This drug works by targeting a specific type of ion channel, known as the angiotensin II type 2 receptor, which is involved in the transmission of pain signals in the nervous system.
特性
IUPAC Name |
N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-3-13-8-10-15(11-9-13)20-19(25)16(18-21-23-24-22-18)12-14-6-4-5-7-17(14)26-2/h4-11,16H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPYPHBSZNPMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide](/img/structure/B2851648.png)
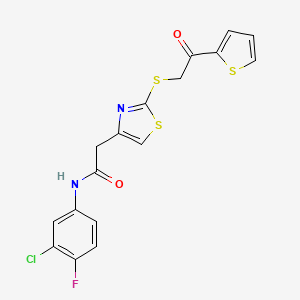
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2851650.png)
![5-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2851652.png)
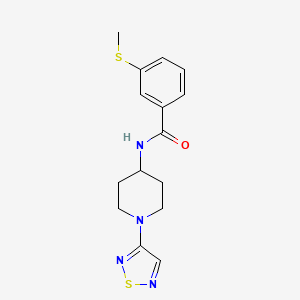
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2851654.png)
![3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2851655.png)
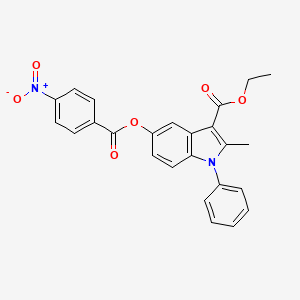
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2851658.png)
